Ethyl 2-methoxy-4,6-dimethylnicotinate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods such as atom transfer radical polymerization (ATRP) for creating copolymers with specific properties , and regiospecific ring opening of a tetrahydrofuran derivative for producing key chiral synthons . These methods indicate a level of control and specificity in the synthesis of complex organic molecules, which could be applicable to the synthesis of Ethyl 2-methoxy-4,6-dimethylnicotinate.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 2-methoxy-4,6-dimethylnicotinate has been analyzed using techniques like X-ray diffraction and NMR spectroscopy . These techniques provide detailed information about the crystal structure, bond angles, and intermolecular interactions, which are crucial for understanding the behavior and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from the polymerization behavior of methacrylate derivatives , as well as the photoisomerization of retinoic acid analogs . These studies demonstrate how structural changes can affect the reactivity and the formation of polymers or isomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their molecular architecture, as seen in the thermosensitivity and aggregation properties of copolymers . The crystal structure and intermolecular interactions also play a significant role in the stability and cohesion of the crystal lattice .
Scientific Research Applications
Prophylactic Effect on Tumor Development
A study by Bollag (1975) investigated an aromatic analog of retinoic acid, closely related to Ethyl 2-methoxy-4,6-dimethylnicotinate, which showed a prophylactic effect on the development of skin papillomas and carcinomas in mice. This compound, when administered orally during the promotion phase of carcinogenesis, delayed the appearance and retarded the growth of papillomas while reducing the incidence of carcinomas, highlighting its potential in tumor prevention (Bollag, 1975).
Crystal Structure and Molecular Properties
Cobo et al. (2008) studied the molecules of Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, which have structural similarities to Ethyl 2-methoxy-4,6-dimethylnicotinate. They observed almost identical bond lengths and molecular conformations in these compounds. This research provides insight into the molecular properties and structural differences of closely related compounds, which is essential for understanding their potential applications in scientific research (Cobo, Glidewell, Low, & Orozco, 2008).
Application in Polymer Synthesis
Lee, Russell, & Matyjaszewski (2003) described the synthesis of amphiphilic random, gradient, and block copolymers using 2-(dimethylamino)ethyl methacrylate (DMAEMA) and n-butyl methacrylate (BMA), which are chemically related to Ethyl 2-methoxy-4,6-dimethylnicotinate. Their study highlights the importance of such compounds in creating polymers with specific characteristics and potential applications in materials science and engineering (Lee, Russell, & Matyjaszewski, 2003).
Synthesis of Oligoribonucleotides
Takaku, Imai, & Nakayama (1987) conducted a study on the synthesis of oligoribonucleotides using 2′-O-(1-Methyl-1-methoxy)ethyl nucleosides, a compound closely related to Ethyl 2-methoxy-4,6-dimethylnicotinate. They observed that these nucleosides could be used as intermediates for oligonucleotide synthesis, demonstrating the compound's potential application in the field of molecular biology and genetic engineering (Takaku, Imai, & Nakayama, 1987).
Investigation of Antitumor Activity
Jasztold-Howorko et al. (1994) explored the antitumor activity of derivatives of Ethyl 2-methoxy-4,6-dimethylnicotinate. They developed a series of olivacine derivatives starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole and demonstrated significant cytotoxicity and antitumor activity in various models. This research underlines the compound's relevance in developing potential antitumor agents (Jasztold-Howorko et al., 1994).
Synthesis of Pyrimidine Derivatives
Danagulyan, Saakyan, & Panosyan (2001) studied the synthesis of nicotinic acid derivatives, including ethyl esters of 2-alkylamino-4,6-dimethylnicotinic acid, by reacting salts of 1-alkyl-4,6-dimethyl-2-pyrimidinylacetic acid esters with amines. This research contributes to our understanding of the chemical properties and potential applications of Ethyl 2-methoxy-4,6-dimethylnicotinate in organic synthesis and pharmaceutical research (Danagulyan, Saakyan, & Panosyan, 2001).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methoxy-4,6-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-5-15-11(13)9-7(2)6-8(3)12-10(9)14-4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRMWBOVHQQDLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448424 | |
Record name | ethyl 2-methoxy-4,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxy-4,6-dimethylnicotinate | |
CAS RN |
112463-87-3 | |
Record name | ethyl 2-methoxy-4,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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